
2-(4-Cyano-2-ethoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyano-2-ethoxyphenoxy)acetamide is an organic compound with the molecular formula C11H12N2O3 It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group, an ethoxy group, and a phenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-ethoxyphenoxy)acetamide typically involves the reaction of 4-cyano-2-ethoxyphenol with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ethoxy groups.
Condensation Reactions: The active hydrogen on the acetamide moiety can participate in condensation reactions to form various heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used as bases to facilitate the reaction.
Condensation Reactions: Reagents like aldehydes or ketones can be used in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Heterocyclic Compounds: The condensation reactions can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, different oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyano-2-ethoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays and studies to understand its interaction with biological molecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Cyano-2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The cyano and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or other proteins, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Cyano-2-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Cyano-2-ethoxyphenoxy)propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
2-(4-Cyano-2-ethoxyphenoxy)benzoic acid: Similar structure with a benzoic acid moiety instead of an acetamide moiety.
Uniqueness: 2-(4-Cyano-2-ethoxyphenoxy)acetamide is unique due to the presence of both the cyano and ethoxy groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2-(4-cyano-2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H2,13,14) |
InChI-Schlüssel |
RLFIUWHEBASPML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


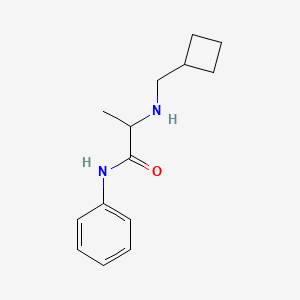
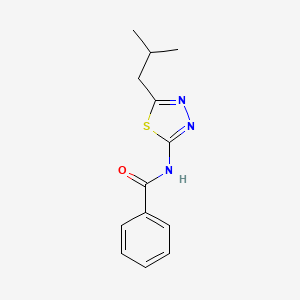
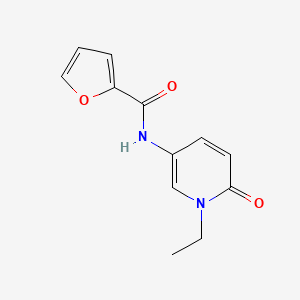
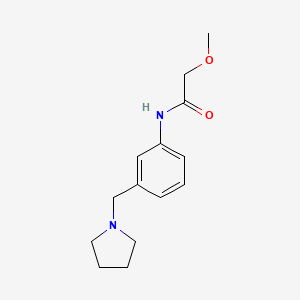
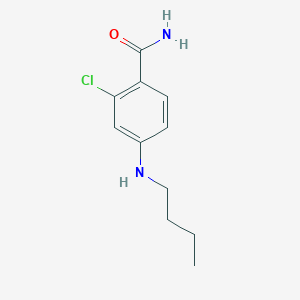
![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
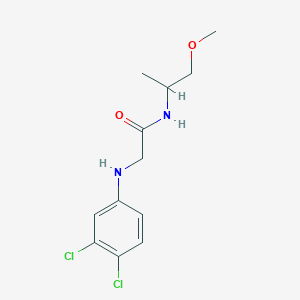
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)
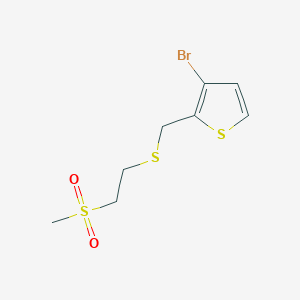
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)




